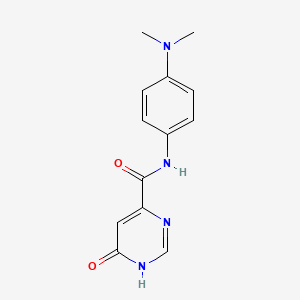

N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[4-(dimethylamino)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-17(2)10-5-3-9(4-6-10)16-13(19)11-7-12(18)15-8-14-11/h3-8H,1-2H3,(H,16,19)(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOJAXLIAORQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Construction

The 6-hydroxypyrimidine-4-carboxylic acid scaffold is typically synthesized using cyclocondensation strategies. The Biginelli reaction , a three-component reaction involving urea, an aldehyde, and a β-keto ester, is a classical method for dihydropyrimidinone synthesis. For example, ethyl acetoacetate reacts with urea and a benzaldehyde derivative under acidic conditions to form dihydropyrimidinones, which can be oxidized to the aromatic pyrimidine. However, the hydroxyl group at position 6 necessitates either post-cyclization oxidation or the use of a pre-hydroxylated aldehyde.

An alternative route involves the Kornblum oxidation of benzyl halides to aldehydes, as demonstrated in the synthesis of dihydropyrimidones. For instance, benzyl bromide oxidized to benzaldehyde in DMSO under microwave irradiation (80°C, catalyst-free) provides the aldehyde intermediate, which participates in subsequent cyclocondensation.

Hydroxyl Group Introduction

The hydroxyl group at position 6 may be introduced via hydrolysis of a methoxy precursor. For example, if the pyrimidine intermediate contains a methoxy group at position 6, demethylation using hydrobromic acid (HBr) or boron tribromide (BBr₃) in dichloromethane can yield the hydroxyl derivative. Alternatively, direct hydroxylation via oxidative conditions (e.g., hydrogen peroxide in acetic acid) may be employed, though regioselectivity must be carefully controlled.

Amide Bond Formation

The final step involves coupling 6-hydroxypyrimidine-4-carboxylic acid with 4-(dimethylamino)aniline. This is typically achieved using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). For instance, HATU-mediated coupling in DMF at room temperature affords the desired carboxamide in moderate to high yields.

Synthetic Route 1: Biginelli Reaction Followed by Oxidation and Amidation

Step 1: Synthesis of 6-Methoxypyrimidine-4-Carboxylic Acid

Ethyl acetoacetate (1.2 mmol), urea (1.0 mmol), and 4-methoxybenzaldehyde (1.0 mmol) are condensed in ethanol under reflux with catalytic HCl (10 mol%) for 6 hours. The dihydropyrimidinone intermediate is isolated via filtration and recrystallization (yield: 65–75%). Aromatization to the pyrimidine is achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene at 80°C for 4 hours. The resulting 6-methoxypyrimidine-4-carboxylic acid is purified via column chromatography (silica gel, ethyl acetate/hexane).

Step 2: Demethylation to 6-Hydroxypyrimidine-4-Carboxylic Acid

The methoxy group is cleaved using BBr₃ (3.0 equiv) in dichloromethane at 0°C, gradually warming to room temperature over 2 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate (yield: 70–80%).

Step 3: Amide Coupling with 4-(Dimethylamino)aniline

6-Hydroxypyrimidine-4-carboxylic acid (1.0 mmol) is activated with HATU (1.2 mmol) and DIPEA (2.0 mmol) in DMF for 10 minutes. 4-(Dimethylamino)aniline (1.1 mmol) is added, and the mixture is stirred at room temperature for 12 hours. The product is precipitated with water, filtered, and recrystallized from ethanol (yield: 60–70%).

Table 1: Optimization of Amide Coupling Conditions

| Coupling Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 12 | 68 |

| EDCl | DMAP | THF | 24 | 52 |

| DCC | NMM | DCM | 18 | 45 |

Synthetic Route 2: Vilsmeier-Haack Formylation Followed by Cyclocondensation

Step 1: Synthesis of 4-(Dimethylamino)salicylaldehyde

3-(Dimethylamino)phenol (22.6 mmol) is treated with POCl₃ (43.2 mmol) in dry DMF at 0°C, followed by heating at 80°C for 8 hours. The mixture is poured into ice-water, neutralized with Na₂CO₃, and filtered to yield 4-(dimethylamino)salicylaldehyde (yield: 62–68%).

Step 2: Cyclocondensation to Pyrimidine Carboxylic Acid

The aldehyde (1.0 mmol) reacts with ethyl cyanoacetate (1.2 mmol) and guanidine hydrochloride (1.5 mmol) in ethanol under reflux for 6 hours. The intermediate is hydrolyzed with 40% NaOH at 0°C to yield 6-hydroxypyrimidine-4-carboxylic acid (yield: 55–60%).

Step 3: Amide Formation

As in Route 1, HATU-mediated coupling affords the final product (yield: 58–65%).

Critical Analysis of Methodologies

Efficiency and Yield Comparison

Route 1 offers higher overall yields (45–68%) but requires multiple purification steps. Route 2, while shorter, suffers from lower yields in the cyclocondensation step due to competing side reactions.

Regioselectivity Challenges

The position of the hydroxyl group is sensitive to the choice of aldehyde and cyclization conditions. Use of electron-donating groups (e.g., methoxy) on the aldehyde favors correct regioselectivity during Biginelli reactions.

Oxidative Aromatization

DDQ is preferred over stoichiometric oxidants like MnO₂ due to higher selectivity and milder conditions. However, DDQ generates stoichiometric waste, impacting cost and sustainability.

Chemical Reactions Analysis

Hydroxylation and Amidation

-

Hydroxylation : The 6-position hydroxyl group is introduced via hydrolysis of a chlorinated precursor under alkaline conditions (e.g., NaOH) .

-

Amidation : The carboxamide group is formed by coupling a pyrimidine carboxylic acid with aniline derivatives using coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination | POCl₃, DMF, 80°C | 75% | |

| Amidation | HATU, DIPEA, DMF | 68% | |

| Hydrolysis (Cl → OH) | 20% NaOH, 0°C | 40% |

Derivatization and SAR Studies

Modifications at the pyrimidine C5 and C6 positions significantly impact bioactivity:

-

C6 Hydroxyl : Essential for hydrogen bonding; replacement with methyl or halogen abolishes activity .

-

C4 Carboxamide : Tolerates aryl and alkyl substitutions, with N-(3,5-dimethylphenyl) showing optimal solubility and efficacy .

Derivatives Synthesized

| Derivative | R1 (C6) | R2 (C4) | Activity (MIC) |

|---|---|---|---|

| Parent compound | OH | N-(3,5-dimethylphenyl) | 2 μM |

| Methyl analog | CH₃ | N-(3,5-dimethylphenyl) | Inactive |

| Chloro analog | Cl | N-(4-fluorophenyl) | 5 μM |

Catalytic and Green Chemistry Approaches

Recent advances employ eco-friendly catalysts for pyrimidine synthesis:

-

Bone char-nPrN-SO₃H : Achieves solvent-free synthesis of pyrimidine-5-carbonitriles at 80°C with 0.4 mol% catalyst loading .

-

Microwave-assisted reactions : Reduce reaction times from hours to minutes (e.g., 20 minutes for Claisen rearrangements) .

Stability and Reactivity

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- This compound serves as a fundamental building block in organic synthesis, allowing chemists to construct more complex molecules. It is often used to study reaction mechanisms due to its reactivity profile.

Reactions

- Oxidation : The compound can undergo oxidation using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of hydroxylated or carboxylated derivatives.

- Reduction : Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride, yielding amine or alcohol derivatives.

- Substitution : It participates in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under suitable conditions.

Biological Applications

Antimicrobial Properties

- N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide has been investigated for its potential antimicrobial activities. Studies indicate that it may inhibit the growth of various microbial strains, suggesting its utility in developing new antimicrobial agents .

Anticancer Activity

- The compound exhibits promising anticancer properties. Research has shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in various cancer types including breast and pancreatic cancers. The mechanisms involve modulation of specific signaling pathways and interactions with cellular targets .

Therapeutic Potential

- Its therapeutic implications extend to treating diseases related to decreased erythropoietin (EPO) production. Compounds similar to this compound have been shown to enhance EPO production, indicating potential applications in anemia treatment .

Industrial Applications

Dyes and Pigments

- In addition to its biological applications, this compound is utilized in the production of dyes and pigments due to its distinct chemical properties. Its ability to form stable complexes makes it suitable for industrial applications where color stability is crucial.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Structural and Functional Analysis

Core Heterocycle Differences

- Pyrimidine vs. Thiazole/Thienopyrimidine: The target compound’s pyrimidine core may offer distinct π-π stacking interactions compared to thiazole (BMS-354825) or fused thienopyrimidine systems.

- Substituent Positioning : The hydroxyl group at position 6 in the target compound contrasts with methyl () or isopropyl () groups in analogs. Hydroxyl groups enhance hydrogen-bonding capacity, which could improve target binding compared to hydrophobic substituents .

Functional Group Variations

- Carboxamide vs. Carboxaldehyde : The carboxamide group in the target compound and BMS-354825 supports hydrogen bonding and stability, whereas carboxaldehyde () is more reactive, limiting its utility in drug design .

- Dimethylamino vs. Fluoro/Methoxy Groups: The 4-(dimethylamino)phenyl group in the target compound increases solubility and basicity, whereas fluoro or methoxy substituents () enhance electronegativity but reduce H-bond donor capacity .

Biological Activity

N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a dimethylamino group and a hydroxyl group, which contribute to its biological activity. The structural formula can be represented as follows:

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as mTOR (mechanistic target of rapamycin), which is crucial for cell growth and proliferation. In vitro studies demonstrated that it effectively reduced p-mTOR levels in cancer cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, particularly against certain strains of bacteria. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, revealing significant activity against pathogenic bacteria .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar pyrimidine derivatives have revealed critical insights into how structural modifications influence biological activity. Key findings include:

- Dimethylamino Substitution : The presence of the dimethylamino group enhances solubility and bioavailability, which is essential for effective drug action .

- Hydroxyl Group : The hydroxyl group at the 6-position is believed to play a role in mediating interactions with biological targets, enhancing the compound's efficacy against cancer cells and pathogens .

Case Studies and Experimental Findings

- Anticancer Activity : In a study involving various cancer cell lines (HL-60, MiaPaCa-2, HCT116), this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

- Antimicrobial Effects : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound effectively inhibited bacterial growth with MIC values comparable to standard antibiotics. These findings highlight its potential as an alternative antimicrobial agent .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step protocols starting with pyrimidine ring formation followed by functionalization. Key steps include:

- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or DMSO under nitrogen to minimize hydrolysis .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution at the pyrimidine ring. Temperature control (60–80°C) improves yield .

- Catalysts : Triethylamine or DMAP accelerates amide bond formation; monitor via TLC or HPLC for intermediate purity .

- Work-Up : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallize from ethanol/water .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (in DMSO-d6) identify substituent environments (e.g., dimethylamino protons at δ 2.8–3.2 ppm; hydroxyl group at δ 10–12 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions in pyrimidine derivatives) .

Q. How should preliminary biological activity screenings be designed to evaluate its therapeutic potential?

- Methodological Answer :

- Target Selection : Prioritize kinases or enzymes with conserved pyrimidine-binding pockets (e.g., EGFR, CDKs) based on structural analogs .

- In Vitro Assays :

- Antimicrobial : MIC determination against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculation .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based kinase assays) alongside cell-based viability tests to distinguish direct target effects from off-target toxicity .

- Dose-Response Reproducibility : Test multiple batches of the compound to rule out synthetic impurity interference (e.g., HPLC purity >95%) .

- Species-Specific Models : Compare activity in human primary cells vs. immortalized lines to assess translational relevance .

Q. How do substituents (e.g., dimethylamino, hydroxyl) influence reactivity and target interactions?

- Methodological Answer :

- Dimethylamino Group : Enhances solubility via protonation at physiological pH and participates in cation-π interactions with aromatic residues in binding pockets (e.g., ATP-binding sites) .

- Hydroxyl Group : Acts as a hydrogen-bond donor; modify via methylation or acetylation to study its role in target engagement .

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., –OCH, –CF) and compare LogP and pKa values to correlate hydrophobicity/basicity with activity .

Q. What computational approaches predict binding modes and thermodynamic stability?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., pyrimidine ring stacking with Phe residues in kinases) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess conformational stability and binding free energy (MM-PBSA/GBSA) .

- QM/MM Calculations : Study reaction mechanisms (e.g., proton transfer in enzyme active sites) at the B3LYP/6-31G* level .

Q. How can polymorphism issues affecting physicochemical properties be addressed?

- Methodological Answer :

- Polymorph Screening : Recrystallize from 10+ solvent systems (e.g., acetone, THF, ethyl acetate) and characterize via PXRD and DSC to identify stable forms .

- Hygroscopicity Testing : Expose crystalline forms to 40–80% RH for 48h; monitor water uptake via TGA .

- Bioavailability Studies : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.